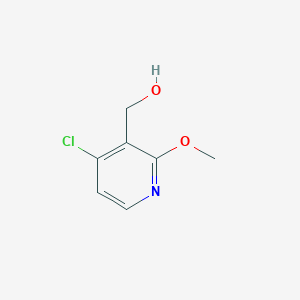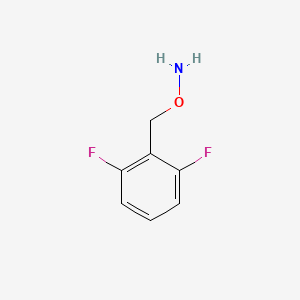
2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a chlorinated thiophene ring attached to a methylpropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable alcohol under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or Grignard reagents.
Major Products Formed
Oxidation: Formation of 2-(5-chlorothiophen-2-yl)-2-methylpropanal.
Reduction: Formation of 2-(5-thiophen-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chlorothiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of methylpropanol.
2-(5-Chlorothiophen-2-yl)acetic acid: Contains an acetic acid group instead of methylpropanol.
2-(5-Chlorothiophen-2-yl)propanoic acid: Similar structure with a propanoic acid group.
Uniqueness
2-(5-Chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of a chlorinated thiophene ring and a methylpropanol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H11ClOS |
|---|---|
Molekulargewicht |
190.69 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11ClOS/c1-8(2,5-10)6-3-4-7(9)11-6/h3-4,10H,5H2,1-2H3 |
InChI-Schlüssel |
FYBLIXYTJKEAMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)

![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)







![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)



